5-{[4-(benzyloxy)phenyl]amino}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a benzyl ether group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Benzyl Ether Group: The benzyl ether group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable phenol derivative.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **5-{[4-(METHOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- **5-{[4-(ETHOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of the benzyl ether group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different interactions with molecular targets .
Properties
Molecular Formula |
C21H19N5O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-(4-phenylmethoxyanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C21H19N5O2S/c27-21(22-13-18-7-4-12-29-18)19-20(25-26-24-19)23-16-8-10-17(11-9-16)28-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,27)(H2,23,24,25,26) |
InChI Key |
PWNHKJXAJQYFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NNN=C3C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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